molecular formula C14H16BrNO B1293238 8-(4-Bromophenyl)-8-oxooctanenitrile CAS No. 898766-90-0

8-(4-Bromophenyl)-8-oxooctanenitrile

Cat. No. B1293238
CAS RN: 898766-90-0
M. Wt: 294.19 g/mol
InChI Key: MOBLJGZBZZWAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(4-Bromophenyl)-8-oxooctanenitrile” is a complex organic compound. It likely contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of “8-(4-Bromophenyl)-8-oxooctanenitrile” would likely be complex due to the presence of the bromophenyl and nitrile groups. A related compound, tetrakis-(4-bromophenyl)methane, has a diamond-based crystal structure .


Chemical Reactions Analysis

Again, while specific reactions involving “8-(4-Bromophenyl)-8-oxooctanenitrile” are not available, bromophenyl compounds can participate in various reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(4-Bromophenyl)-8-oxooctanenitrile” would depend on its exact molecular structure. Bromophenyl compounds generally have a high molecular weight .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to “8-(4-Bromophenyl)-8-oxooctanenitrile”, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial activity . These compounds have been effective against both Gram-positive and Gram-negative bacterial species .

Anticancer Activity

The same derivatives have also demonstrated anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that “8-(4-Bromophenyl)-8-oxooctanenitrile” could potentially be used in cancer research and treatment.

Antiproliferative Agents

These compounds have shown potential as antiproliferative agents, which inhibit cell growth and multiplication . This property is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer.

Drug Design

The structure of “8-(4-Bromophenyl)-8-oxooctanenitrile” and its related compounds make them suitable for use in drug design . Their molecular structures can be modified to enhance their pharmacological activities.

Antioxidant Activity

Some derivatives of “8-(4-Bromophenyl)-8-oxooctanenitrile” have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Toxicity Testing

These compounds have been used in toxicity testing, particularly on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of new compounds.

Future Directions

The future directions for research on “8-(4-Bromophenyl)-8-oxooctanenitrile” would likely depend on its potential applications. For instance, if it has medicinal properties, further studies could focus on its mechanism of action and potential uses in drug development .

properties

IUPAC Name

8-(4-bromophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBLJGZBZZWAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642203
Record name 8-(4-Bromophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Bromophenyl)-8-oxooctanenitrile

CAS RN

898766-90-0
Record name 4-Bromo-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Bromophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.